Obtucarbamate A
Overview
Description
Obtucarbamate A is an organic compound with the chemical formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . It is commonly used as a pesticide, particularly for controlling pests and diseases in crops such as rice and wheat . This compound is known for its excellent insecticidal and fungicidal properties, making it effective in inhibiting the growth of various pests and pathogens .
Mechanism of Action
Target of Action
Obtucarbamate A is a carbamate derivative that has been isolated from the plant Disporum cantoniense It is known to exhibit antitussive activity , suggesting that it may interact with targets involved in the cough reflex pathway.
Mode of Action
Given its antitussive activity , it is plausible that it may interact with receptors or enzymes involved in the cough reflex pathway, leading to a reduction in coughing
Biochemical Pathways
Considering its antitussive activity , it is likely that it impacts pathways related to the cough reflex This could involve modulation of neurotransmitter release or receptor activity in the respiratory system
Result of Action
This compound has been reported to exhibit antitussive activity . This suggests that the compound’s action results in the suppression of the cough reflex, potentially providing relief from coughing in certain conditions. The exact molecular and cellular effects of this compound’s action, however, require further investigation.
Preparation Methods
Obtucarbamate A is typically synthesized through chemical reactions involving basic raw materials. The primary synthetic route involves the condensation reaction between carboxylic acids and amine compounds . The process generally includes the following steps:
Condensation Reaction: Carboxylic acids react with amine compounds to form the carbamate structure.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial production methods for this compound involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Obtucarbamate A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions . Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
Obtucarbamate A has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying carbamate chemistry and reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs with similar structures.
Industry: It is used in the agricultural industry as a pesticide to protect crops from pests and diseases.
Comparison with Similar Compounds
Obtucarbamate A is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Obtucarbamate B: Another carbamate derivative with similar insecticidal properties.
Dimethyl toluene-2,4-dicarbamate: A related compound with comparable chemical reactions and applications.
This compound stands out due to its higher efficacy and broader spectrum of activity against various pests and pathogens .
Properties
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPWIVIIZHULCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284285 | |
Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6935-99-5 | |
Record name | 6935-99-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4-methyl-1,3-phenylenedicarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for Obtucarbamate A?
A1: this compound, a natural compound isolated from Disporum cantoniense, has demonstrated significant antitussive activity. [] Research suggests that it may be as effective as codeine, a commonly used antitussive drug. []
Q2: Where has this compound been discovered in nature?
A2: this compound was initially isolated from the bark of Chamaecyparis obtusa, a conifer tree species. [] It has also been found in Disporum cantoniense, a plant traditionally used in Chinese medicine. [] Furthermore, it has been identified in the South China Sea gorgonian coral Melitodes squamata. []
Q3: Have any derivatives of this compound been synthesized and investigated?
A3: Yes, researchers have synthesized a series of this compound derivatives using microwave-assisted methods. [] These derivatives aimed to explore the structure-activity relationship and potentially enhance the antitussive activity. Preliminary results indicate that derivatives with small steric hindrance unsaturated groups in the ester chains and amino groups exhibit favorable antitussive activity. []
Q4: Has the complete mechanism of action for this compound’s antitussive effect been elucidated?
A4: While research has confirmed the antitussive properties of this compound, [] the exact mechanism of action at the molecular level remains to be fully elucidated. Further investigation is needed to determine its specific interactions with biological targets involved in the cough reflex.
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